Carbidopa is a hydrazine derivative classified as a dopa decarboxylase inhibitor. It is commonly used in scientific research to investigate the role of dopamine in various biological processes, particularly in the context of Parkinson's disease and other neurological disorders. Carbidopa's primary function in research is to inhibit the peripheral conversion of levodopa into dopamine, allowing for a more controlled study of levodopa's effects on the central nervous system [, , , , , , , ].
Carbidopa is classified as an aromatic L-amino acid decarboxylase inhibitor. It is derived from the amino acid structure and specifically inhibits the enzyme responsible for converting levodopa into dopamine outside the central nervous system. The compound is often administered in conjunction with levodopa, enhancing its therapeutic effects by increasing the amount of levodopa available for transport across the blood-brain barrier. Carbidopa's empirical formula is , and it has a molar mass of approximately 226.232 g/mol .
The synthesis of carbidopa involves several chemical reactions, primarily starting from methyldopa or its derivatives. The most common methods include:
Carbidopa's molecular structure features a hydrazine group, which is critical for its function as an enzyme inhibitor. The structural formula can be represented as follows:
The three-dimensional arrangement allows carbidopa to effectively bind to the active site of the target enzyme, inhibiting its activity .
Carbidopa primarily participates in reactions involving its inhibition of aromatic L-amino acid decarboxylase. Key reactions include:
These reactions are critical for both its synthesis and its pharmacological activity.
Carbidopa's mechanism of action centers on its ability to inhibit aromatic L-amino acid decarboxylase, an enzyme that catalyzes the conversion of levodopa into dopamine in peripheral tissues:
Carbidopa exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and stability in pharmaceutical formulations.
Carbidopa's primary application lies in its use as a medication for Parkinson's disease:
Carbidopa is chemically designated as (S)-α-hydrazino-3,4-dihydroxy-α-methylbenzenepropanoic acid (monohydrate form). Its molecular formula is C₁₀H₁₄N₂O₄, with a molecular weight of 226.23 g/mol. Structurally, it features a catechol ring (3,4-dihydroxyphenyl group) linked to an α-methyl hydrazine propanoic acid moiety. This configuration confers chirality, with the biologically active S-enantiomer exhibiting therapeutic relevance. The catechol group enables hydrogen bonding with the catalytic site of aromatic L-amino acid decarboxylase, while the hydrazine moiety facilitates irreversible enzyme inhibition. Carbidopa is a white, crystalline powder with limited aqueous solubility (0.1–0.5 mg/mL), though it dissolves readily in acidic solutions due to protonation of its carboxylic acid group. Its calculated partition coefficient (Log P) is 0.02, indicating high hydrophilicity and poor lipid membrane permeability [2] [8].
Table 1: Physicochemical Properties of Carbidopa
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₄N₂O₄ |
Molecular Weight | 226.23 g/mol |
Crystal Form | Monohydrate |
Aqueous Solubility (25°C) | 0.1–0.5 mg/mL |
Log P (Partition Coefficient) | 0.02 |
pKa (Carboxylic Acid) | 2.1 |
pKa (Catechol OH) | 9.5, 11.8 |
Melting Point | 203–205°C (decomposition) |
Carbidopa exerts its pharmacological effect through irreversible inhibition of the pyridoxal 5′-phosphate (PLP)-dependent enzyme aromatic L-amino acid decarboxylase (AADC; EC 4.1.1.28). This enzyme catalyzes the decarboxylation of levodopa to dopamine and of 5-hydroxytryptophan to serotonin. Carbidopa acts as a structural analog of levodopa, binding covalently to PLP at the enzyme's active site. The hydrazine group forms a stable hydrazone complex with PLP, preventing cofactor recycling and permanently inactivating the enzyme. This inhibition occurs almost exclusively in peripheral tissues (e.g., gut, liver, kidney), where AADC is highly expressed. Consequently, carbidopa suppresses the extracerebral conversion of orally administered levodopa to dopamine, reducing peripheral dopamine concentrations by >75%. This mechanism preserves levodopa for central nervous system entry, where neuronal AADC converts it to dopamine. Crucially, carbidopa does not inhibit cerebral AADC due to its inability to cross the blood-brain barrier [3] [9].
Absorption: Oral carbidopa demonstrates moderate bioavailability (58%), reaching peak plasma concentrations (Cₘₐₓ) in 1–3 hours. When co-administered with levodopa in intestinal gel formulations (e.g., Duodopa®), continuous intrajejunal infusion achieves stable plasma concentrations with a low fluctuation index [(Cₘₐₓ−Cₘᵢₙ)/Cₐᵥg] of 0.96 over 16 hours, enhancing pharmacokinetic predictability [1] [5].
Distribution: Carbidopa has a mean apparent volume of distribution of 3.6 L/kg, indicating extensive tissue distribution beyond plasma. It concentrates in the kidney, liver, lungs, and small intestine, but shows negligible accumulation in adipose tissue or the central nervous system. Plasma protein binding is approximately 76%, primarily to albumin. Population pharmacokinetic studies confirm that body weight significantly influences distribution, with volumes scaling allometrically (exponent ≈1) [2] [5] [7].
Metabolism: Carbidopa undergoes minimal hepatic metabolism. The primary biotransformation pathway involves hydrazine cleavage, yielding 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid and 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid. Unlike levodopa, carbidopa does not undergo significant methylation by catechol-O-methyltransferase (COMT). In vitro studies indicate that cytochrome P450 enzymes contribute negligibly to its clearance [2] [3].
Excretion: Renal excretion eliminates 50–66% of unchanged carbidopa within 24 hours. The elimination half-life is approximately 107 minutes in plasma but extends to >1.7 hours in skeletal muscle extracellular fluid, suggesting tissue retention. Total systemic clearance ranges from 51.7 L/hour in standard formulations to 28% lower in elderly patients due to age-related reductions in renal function. Less than 11% appears in feces [2] [3] [7].
Table 2: Key Pharmacokinetic Parameters of Carbidopa
Parameter | Value | Conditions |
---|---|---|
Bioavailability | 58% | Oral administration |
Time to Cₘₐₓ (Tₘₐₓ) | 1–3 hours | Fasted state |
Volume of Distribution (Vd) | 3.6 L/kg | Steady state |
Plasma Protein Binding | 76% | In vitro measurement |
Elimination Half-Life (t₁/₂) | 107 minutes | Single dose (healthy subjects) |
Renal Excretion | 50–66% (unchanged) | 24-hour collection |
Systemic Clearance | 51.7 L/hour | With levodopa co-administration |
Carbidopa exhibits negligible penetration of the blood-brain barrier (BBB) due to its high hydrophilicity (Log P = 0.02) and active efflux by BBB transporters such as P-glycoprotein. In vivo microdialysis studies confirm undetectable brain concentrations (<5 ng/g tissue) following intravenous or oral administration. This peripheral confinement is pharmacologically advantageous: it restricts AADC inhibition to extracerebral tissues, allowing unhindered conversion of levodopa to dopamine within the brain. Consequently, carbidopa increases levodopa bioavailability in the central nervous system by >100% without directly affecting striatal dopamine synthesis [1] [9] [10].
The peripherally selective action of carbidopa was demonstrated in pharmacokinetic studies comparing intravenous levodopa with/without carbidopa pretreatment. Carbidopa reduced the plasma clearance of levodopa by 50% and doubled its plasma half-life without altering the therapeutically effective plasma concentration of levodopa in the brain. Skeletal muscle acts as a reservoir for levodopa during carbidopa co-administration; muscle extracellular fluid exhibits a 29% increase in levodopa area-under-the-curve (AUC) and a 66% prolongation of elimination half-life, further optimizing central levodopa delivery [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7